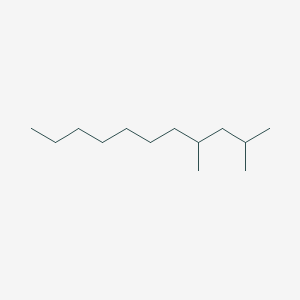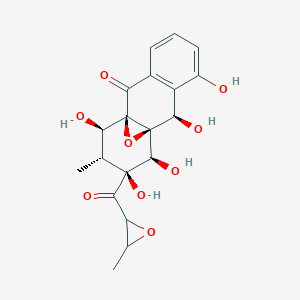
Benzenediazonium,4-chloro-
Overview
Description
Benzenediazonium,4-chloro- is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific compound, Benzenediazonium,4-chloro-, has a chlorine atom substituted at the para position of the benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenediazonium,4-chloro- is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to prevent decomposition . The reaction can be represented as follows:
4-chloroaniline+HNO2+HCl→4-chlorobenzenediazonium chloride+2H2O
Industrial Production Methods: In industrial settings, the preparation of diazonium salts like Benzenediazonium,4-chloro- follows similar principles but on a larger scale. Temperature control is crucial to ensure the stability of the diazonium salt, as higher temperatures can lead to decomposition into phenol .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: Benzenediazonium,4-chloro- undergoes various substitution reactions where the diazonium group is replaced by other functional groups. Common substitutions include:
Hydroxylation: Reaction with water to form 4-chlorophenol.
Halogenation: Reaction with halides like potassium iodide to form 4-chloroiodobenzene.
Sandmeyer Reactions: Reaction with copper(I) chloride or bromide to form 4-chlorobenzene derivatives.
-
Coupling Reactions: Benzenediazonium,4-chloro- can couple with phenols or aromatic amines to form azo compounds, which are characterized by the presence of an -N=N- bond .
Common Reagents and Conditions:
Nitrous Acid: Generated in situ from sodium nitrite and hydrochloric acid.
Copper(I) Halides: Used in Sandmeyer reactions.
Phenols and Aromatic Amines: Used in coupling reactions.
Major Products:
- 4-chlorophenol
- 4-chloroiodobenzene
- Azo compounds
Scientific Research Applications
Benzenediazonium,4-chloro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenediazonium,4-chloro- involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium group can be replaced by various nucleophiles, leading to the formation of different products. The reaction mechanism often involves the loss of nitrogen gas (N₂), making the diazonium group an excellent leaving group .
Comparison with Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium bromide
- Benzenediazonium tetrafluoroborate
Comparison: Benzenediazonium,4-chloro- is unique due to the presence of the chlorine atom at the para position, which can influence the reactivity and stability of the compound. Compared to unsubstituted benzenediazonium salts, the 4-chloro derivative may exhibit different reactivity patterns in substitution and coupling reactions .
Conclusion
Benzenediazonium,4-chloro- is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique reactivity and ability to form various derivatives make it an important compound in the field of chemistry.
Properties
CAS No. |
17333-85-6 |
|---|---|
Molecular Formula |
C6H4ClN2+ |
Molecular Weight |
139.56 g/mol |
IUPAC Name |
4-chlorobenzenediazonium |
InChI |
InChI=1S/C6H4ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1 |
InChI Key |
DBEQHSWUYRYJMT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+]#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)Cl |
Key on ui other cas no. |
17333-85-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[4.2.1.0]nonane,exo-](/img/structure/B102158.png)










